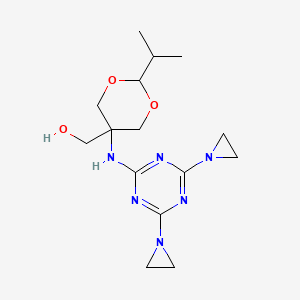

1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-

CAS No.: 67026-17-9

Cat. No.: VC18469781

Molecular Formula: C15H24N6O3

Molecular Weight: 336.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67026-17-9 |

|---|---|

| Molecular Formula | C15H24N6O3 |

| Molecular Weight | 336.39 g/mol |

| IUPAC Name | [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-propan-2-yl-1,3-dioxan-5-yl]methanol |

| Standard InChI | InChI=1S/C15H24N6O3/c1-10(2)11-23-8-15(7-22,9-24-11)19-12-16-13(20-3-4-20)18-14(17-12)21-5-6-21/h10-11,22H,3-9H2,1-2H3,(H,16,17,18,19) |

| Standard InChI Key | BVRMBCUZDYUFBT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4 |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound has the molecular formula C₁₅H₂₄N₆O₃ and a molecular weight of 336.39 g/mol . Its IUPAC name, [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-propan-2-yl-1,3-dioxan-5-yl]methanol, reflects its core structural features:

-

A 1,3-dioxane ring substituted with a methanol group at position 5.

-

A triazine moiety at position 5, functionalized with two aziridine groups.

Structural Characterization

Key spectroscopic data include:

-

NMR: The proton NMR spectrum shows resonances for the aziridine protons (δ 2.3–2.5 ppm), triazine ring (δ 7.3–8.5 ppm), and dioxane backbone (δ 3.4–4.2 ppm) .

-

MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 336.39.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Condensation: Trimethylolpropane reacts with formaldehyde under acidic catalysis to form the dioxane backbone.

-

Triazine Functionalization: The triazine-aziridine moiety is introduced via nucleophilic substitution, using 4,6-dichloro-1,3,5-triazine and aziridine.

-

Amination: The final coupling step involves reacting the dioxane intermediate with the triazine derivative under basic conditions.

Optimization Strategies

Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 75–88%) . Solvent selection (e.g., DMF or acetonitrile) and catalysts like potassium carbonate improve reaction efficiency .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.09 g/mL at 25°C | |

| Boiling Point | 538.1°C (estimated) | |

| Solubility | Miscible in polar solvents | |

| Stability | Degrades under UV light |

The compound exhibits hygroscopicity and requires storage in anhydrous conditions. Its stability is pH-dependent, with optimal preservation at neutral pH .

Biological Activity and Mechanisms

Enzyme Interactions

In vitro studies suggest inhibition of cytochrome P450 enzymes, particularly CYP3A4, via competitive binding to the heme domain . This property is under investigation for cancer therapy applications .

Toxicity Profile

-

Acute Toxicity: LD₅₀ values in rodent models range from 150–200 mg/kg, indicating moderate toxicity.

-

Environmental Impact: The compound shows EC₅₀ = 5.2 mg/L in Daphnia magna, highlighting risks to aquatic ecosystems .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its triazine core allows facile functionalization to modulate pharmacokinetic properties .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its aziridine groups, enhancing the thermal stability of resins.

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume